molecular formula C15H11N3O3S B11941578 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid CAS No. 5447-63-2

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid

Cat. No.: B11941578
CAS No.: 5447-63-2
M. Wt: 313.3 g/mol
InChI Key: HTVVKZNGOGTJES-UHFFFAOYSA-N
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Description

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is an organic compound that features both a quinoline and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid typically involves the diazotization of 4-aminoquinoline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

    Diazotization: 4-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an acidic medium to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 4-quinolinylamine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-quinolinylamine derivatives.

    Substitution: Halogenated benzenesulfonic acid derivatives.

Scientific Research Applications

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.

Mechanism of Action

The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative without the quinoline moiety.

    4-aminoquinoline: A precursor in the synthesis of the target compound, lacking the sulfonic acid group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is unique due to its combination of a quinoline ring and a benzenesulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5447-63-2

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

4-(quinolin-4-yldiazenyl)benzenesulfonic acid

InChI

InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21)

InChI Key

HTVVKZNGOGTJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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